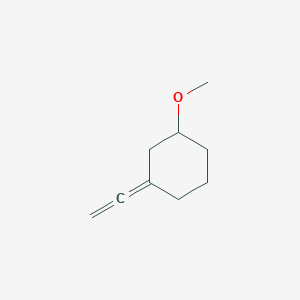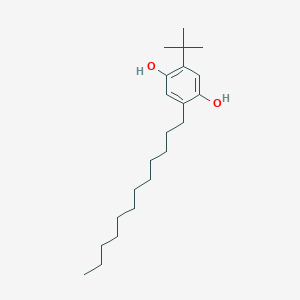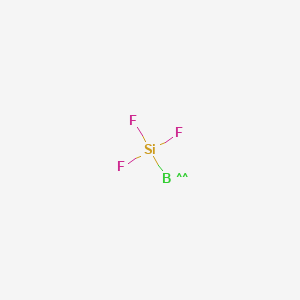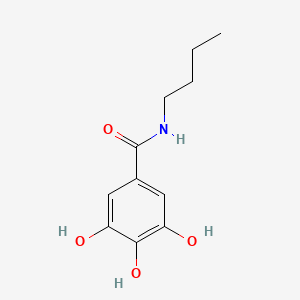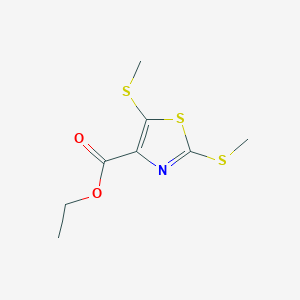
Ethyl 2,5-bis(methylsulfanyl)-1,3-thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,5-bis(methylsulfanyl)-1,3-thiazole-4-carboxylate is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two methylsulfanyl groups attached to the thiazole ring, as well as an ethyl ester group at the 4-position.
Méthodes De Préparation
The synthesis of ethyl 2,5-bis(methylsulfanyl)-1,3-thiazole-4-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of ethyl acetoacetate with a suitable thioamide under acidic conditions, followed by cyclization to form the thiazole ring. The reaction conditions typically include the use of a strong acid catalyst, such as hydrochloric acid, and heating to promote the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Ethyl 2,5-bis(methylsulfanyl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
For example, oxidation of the methylsulfanyl groups can lead to the formation of sulfoxides or sulfones, while reduction can convert the ester group to an alcohol
Applications De Recherche Scientifique
In chemistry, it serves as a building block for the synthesis of more complex thiazole derivatives with potential biological activities . In biology and medicine, thiazole derivatives have shown promise as antimicrobial, antifungal, and anticancer agents, making this compound a valuable starting material for drug discovery and development .
In the industrial sector, thiazole derivatives are used as intermediates in the production of dyes, agrochemicals, and other specialty chemicals. The unique properties of the thiazole ring, such as its ability to coordinate with metal ions, make it useful in catalysis and material science applications .
Mécanisme D'action
The mechanism of action of ethyl 2,5-bis(methylsulfanyl)-1,3-thiazole-4-carboxylate is not well-documented. thiazole derivatives, in general, exert their effects through various molecular targets and pathways. For instance, they can inhibit the activity of enzymes involved in essential biological processes, such as DNA synthesis or protein translation. The presence of the methylsulfanyl groups may enhance the compound’s ability to interact with specific molecular targets, leading to its observed biological activities.
Comparaison Avec Des Composés Similaires
Ethyl 2,5-bis(methylsulfanyl)-1,3-thiazole-4-carboxylate can be compared with other thiazole derivatives, such as 2-aminothiazole, 2-mercaptothiazole, and 2,4-dimethylthiazole. These compounds share the thiazole ring structure but differ in the substituents attached to the ring. The presence of the ethyl ester and methylsulfanyl groups in this compound makes it unique and may contribute to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
113270-48-7 |
|---|---|
Formule moléculaire |
C8H11NO2S3 |
Poids moléculaire |
249.4 g/mol |
Nom IUPAC |
ethyl 2,5-bis(methylsulfanyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C8H11NO2S3/c1-4-11-6(10)5-7(12-2)14-8(9-5)13-3/h4H2,1-3H3 |
Clé InChI |
ZGIJTMKBOZPHKF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(SC(=N1)SC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,7-Dimethyl-9-oxo-3-thia-7-azabicyclo[3.3.1]nonan-7-ium iodide](/img/structure/B14306635.png)
![Furan, 2-[(1,1-dimethylethoxy)methyl]-](/img/structure/B14306640.png)
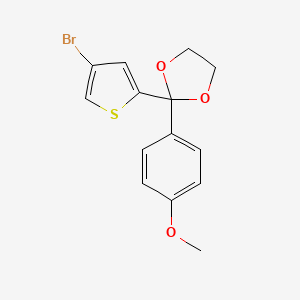

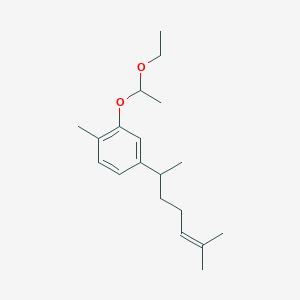
![Methyl 3-oxo-3-[(2-phenylethyl)amino]propanoate](/img/structure/B14306656.png)
![N-{2-[4-(Cyclohexylsulfamoyl)phenyl]ethyl}acetamide](/img/structure/B14306658.png)

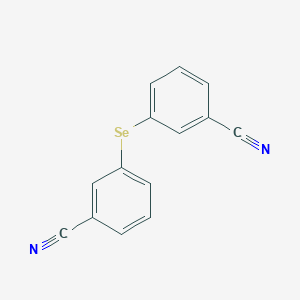
![2(1H)-Pyridinethione, 1-[(cyclopropylcarbonyl)oxy]-](/img/structure/B14306674.png)
